molecular formula C7H15NO B1216667 N-Methylhexanamide CAS No. 3418-05-1

N-Methylhexanamide

Cat. No.: B1216667
CAS No.: 3418-05-1
M. Wt: 129.2 g/mol
InChI Key: RSPBQSYWXAROOO-UHFFFAOYSA-N
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Description

Historical Overview and Early Investigations of Alkylamides

The study of amides, the functional group characterizing N-Methylhexanamide, dates back to the early days of organic chemistry. The amide bond was recognized for its fundamental role in the structure of naturally occurring compounds, most notably proteins. Early investigations into simple amides laid the groundwork for understanding their structure, reactivity, and synthesis. The development of synthetic methods, such as the Schotten-Baumann reaction discovered in 1883, provided chemists with the tools to prepare a wide variety of amides, including N-substituted derivatives. researchgate.net

While the initial focus was on simpler amides, the mid-20th century saw a growing interest in more complex, naturally occurring amides, including the broader class of alkylamides. These compounds were isolated from various plant species and were often associated with pungent or bio-active properties. nih.gov This period marked the beginning of systematic investigations into the diverse structures and biological activities of alkylamides, setting the stage for the later study of specific members like this compound.

This compound within the Broader Amide Chemistry Landscape

Amides are a cornerstone of organic chemistry, recognized for their exceptional stability and prevalence in both biological systems and synthetic materials. prepchem.comnih.gov The amide functional group is characterized by a carbonyl group bonded to a nitrogen atom. This linkage exhibits resonance, which imparts a planar geometry and significant stability to the amide bond, making it less reactive than other carbonyl derivatives. rsc.org

This compound, as an N-substituted secondary amide, shares these fundamental characteristics. The presence of a methyl group on the nitrogen atom influences its physical and chemical properties, such as its polarity, solubility, and reactivity, distinguishing it from primary amides. The hexanoyl group, a six-carbon acyl chain, contributes to its lipophilic character. Understanding the position of this compound within the broader context of amide chemistry is crucial for predicting its behavior in chemical reactions and biological systems.

Research Trajectories and Current Interests in this compound Studies

While extensive research has been conducted on the broad class of alkylamides, particularly those of natural origin with pronounced biological activities, specific research on this compound has been more focused. nih.gov Current interest in this compound appears to stem from its potential applications in materials science and as a synthetic intermediate. For instance, its structural motif is relevant in the study of polymers and other functional materials. umd.edund.edunyu.edu

Furthermore, as a fatty acid amide, this compound is structurally related to biologically active lipids that play roles in cell signaling. lipotype.com While specific biological activities for this compound are not as widely reported as for other more complex alkylamides, its study contributes to the broader understanding of the structure-activity relationships within this class of compounds. Current research likely involves its use as a model compound to investigate the physical and chemical properties of N-alkylamides and to develop new synthetic methodologies.

Scope and Objectives of a Comprehensive Scholarly Review on this compound

This scholarly review aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to collate and present scientifically accurate information strictly within the predefined outline. This review will cover the fundamental chemical and physical properties, established synthetic routes, and available spectroscopic data for this compound.

The scope is intentionally narrow to ensure a detailed and thorough examination of the specified topics. Therefore, this review will not include information on dosage, administration, safety profiles, or adverse effects. The objective is to create a professional and authoritative resource for researchers and academics interested solely in the chemical and physical aspects of this compound.

Chemical and Physical Properties of this compound

This compound is a fatty amide with the chemical formula C₇H₁₅NO. researchgate.netprepchem.comnih.gov It is also known by several synonyms, including N-methylcaproamide and hexanamide (B146200), N-methyl-. researchgate.netnih.gov

PropertyValueSource
IUPAC Name This compound prepchem.com
CAS Number 3418-05-1 researchgate.netprepchem.com
Molecular Formula C₇H₁₅NO researchgate.netprepchem.com
Molecular Weight 129.20 g/mol prepchem.com
Boiling Point 225.7 °C at 760 mmHg researchgate.net
Density 0.861 g/cm³ researchgate.net
Flash Point 122.3 °C researchgate.net
Vapor Pressure 0.0854 mmHg at 25°C researchgate.net

Synthesis of this compound

The synthesis of this compound can be achieved through various standard amidation reactions. One common method involves the reaction of hexanoyl chloride with methylamine (B109427). This is a classic example of nucleophilic acyl substitution where the amine acts as a nucleophile attacking the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.

A reported synthetic route involves the reaction of hexanoic acid with N,N'-Dimethylurea in the presence of magnesium(II) nitrate (B79036) hexahydrate, with a reported yield of 89.0%. researchgate.net

ReactantsReagents/ConditionsProductYieldSource
Hexanoic acid, N,N'-DimethylureaMagnesium(II) nitrate hexahydrateThis compound89.0% researchgate.net
Hexanoyl chloride, MethylamineBase (e.g., pyridine, triethylamine)This compoundNot specifiedGeneral Method

Spectroscopic Data of this compound

The structural characterization of this compound is accomplished through various spectroscopic techniques.

TechniqueKey ObservationsSource
¹H NMR Data available but specific shifts not detailed in provided search results. nih.gov
¹³C NMR Data available but specific shifts not detailed in provided search results. nih.gov
Mass Spectrometry (GC-MS) Data available, with a Kovats Retention Index of 1123 on a standard non-polar column. prepchem.comnih.gov
Infrared (IR) Spectroscopy Vapor phase IR spectra are available. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3418-05-1

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

IUPAC Name

N-methylhexanamide

InChI

InChI=1S/C7H15NO/c1-3-4-5-6-7(9)8-2/h3-6H2,1-2H3,(H,8,9)

InChI Key

RSPBQSYWXAROOO-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC

Canonical SMILES

CCCCCC(=O)NC

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for N Methylhexanamide and Its Derivatives

Classical Synthesis Approaches

Malonic Ester Synthesis Routes for Alkyl-Substituted Hexanamides

Amidation of Carboxylic Acid Intermediates

The direct amidation of carboxylic acids with amines is a fundamental transformation in organic chemistry. For N-Methylhexanamide synthesis, this typically involves reacting hexanoic acid or its activated derivatives with methylamine (B109427) or a methylamine equivalent.

One established approach for synthesizing this compound involves the direct amidation of hexanoic acid using catalytic systems. For instance, the use of magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) or imidazole (B134444) as catalysts, in conjunction with urea (B33335) as the nitrogen source, has been demonstrated for the direct synthesis of primary and secondary amides from carboxylic acids. In this method, hexanoic acid reacts with urea in the presence of these catalysts to yield this compound. Using Mg(NO₃)₂·6H₂O, hexanoic acid afforded this compound in 89% yield, while imidazole catalysis resulted in a 70% yield under similar conditions rsc.orgrsc.org.

Alternatively, traditional stoichiometric methods employ activating agents to facilitate the reaction between hexanoic acid and methylamine. These methods often involve converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride or an activated ester, before reaction with the amine. Common activating agents include carbodiimides (e.g., EDC, DCC) or reagents like thionyl chloride (SOCl₂) to form acyl chlorides, which then readily react with methylamine to form the amide bond rsc.orgunimi.itwhiterose.ac.ukanalis.com.myorganic-chemistry.org.

Modern and Green Chemistry Synthetic Strategies

Efforts in green chemistry have led to the development of more sustainable and efficient methods for amide bond formation, reducing waste and energy consumption.

Catalytic Hydrogenation and Dehydrogenative Coupling Strategies

While catalytic hydrogenation typically refers to the reduction of functional groups using hydrogen gas, related catalytic processes involving hydrogen or its liberation are employed in amide synthesis. Ruthenium (Ru) complexes have emerged as key catalysts in these transformations.

One significant strategy is the dehydrogenative coupling of alcohols and amines , which produces amides with the liberation of molecular hydrogen (H₂). This process is catalyzed by specific transition metal complexes, including those based on ruthenium. In this approach, an alcohol and a primary amine react in the presence of a suitable ruthenium catalyst to form an amide bond. This method offers an atom-economical route to amides, as water is the primary byproduct, and it avoids the use of stoichiometric activating agents sigmaaldrich.comgoogle.com. For example, ruthenium-catalyzed dehydrogenative coupling of amines and alcohols has been reported to yield amide products, with variations in catalyst systems offering broader substrate scope sigmaaldrich.com.

Enzyme-Catalyzed Synthesis of Amides

Enzymatic catalysis offers a highly selective and environmentally benign approach to amide synthesis, operating under mild conditions and often with excellent atom economy.

Lipase-catalyzed amidation has proven to be a robust method. Candida antarctica lipase (B570770) B (CALB), particularly when immobilized (e.g., as Novozym 435 or EziG-CALB), is widely used for catalyzing the formation of amide bonds between carboxylic acids and amines in anhydrous organic media mdpi.comacs.orgacs.org. This biocatalytic approach allows for the direct coupling of free carboxylic acids, such as hexanoic acid, with amines like methylamine to produce this compound. The process is characterized by high conversions and yields, often without the need for intensive purification steps, and can be performed in green solvents mdpi.com.

The concept of reverse amidohydrolase activity also pertains to enzyme-catalyzed amide synthesis. Amidohydrolases, which typically hydrolyze amide bonds, can, under specific conditions, catalyze the reverse reaction, leading to amide formation. While direct examples for this compound using this specific reverse activity are less common in the literature, the principle is established for other substrates, where enzymes can synthesize amides from carboxylic acids and amines unimi.itnih.govresearchgate.netmdpi.com.

Synthesis of this compound Analogues and Functionalized Derivatives

Beyond the parent compound, specific derivatives like Weinreb amides and bis-amides require tailored synthetic strategies.

N-Methoxy-N-methylhexanamide (Weinreb Amide) Synthesis

N-Methoxy-N-methylhexanamide, a type of Weinreb amide, is a valuable synthon in organic chemistry, particularly for the controlled synthesis of ketones and aldehydes. Its preparation typically involves the reaction of a hexanoic acid derivative with N,O-dimethylhydroxylamine.

A common route involves the reaction of hexanoyl chloride with N-methoxymethylamine in the presence of a base, such as triethylamine, often carried out at room temperature evitachem.com. Alternatively, hexanoic acid can be directly converted to the Weinreb amide. This can be achieved by activating hexanoic acid, for example, by converting it to hexanoyl chloride using thionyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base mychemblog.com. Other methods utilize activating agents like methanesulfonyl chloride and triethylamine, or coupling reagents, to facilitate the reaction between hexanoic acid and N-methoxy-N-methylamine, providing good yields even for sterically hindered carboxylic acids organic-chemistry.orgorientjchem.org.

Synthesis of Bis-N-methylhexanamide Derivatives

The synthesis of symmetrical bis-amides, such as N,N'-(Ethane-1,2-diyl)bis(this compound), involves linking two this compound moieties via a diamine linker.

A typical preparative route for N,N'-(Ethane-1,2-diyl)bis(this compound) involves the reaction of ethane-1,2-diamine with N-methylhexanoyl chloride . This reaction is usually conducted in an organic solvent, such as dichloromethane, in the presence of a base, like triethylamine, to neutralize the hydrochloric acid generated during the amide bond formation. The reaction typically proceeds at temperatures ranging from room temperature to 50°C and may require several hours to overnight for completion .

Compound List

this compound

Hexanoic acid

Methylamine

Hexanoyl chloride

N-methoxymethylamine

N,O-dimethylhydroxylamine

Ethane-1,2-diamine

Triethylamine

Urea

Candida antarctica lipase B (CALB)

Ruthenium complexes

N-Methoxy-N-methylhexanamide

N,N'-(Ethane-1,2-diyl)bis(this compound)

2-pyridylmethyl chloride

2-pyridinecarboxaldehyde (B72084)

N-methylhexanoyl chloride

Chemical Reactivity and Transformation Mechanisms of N Methylhexanamide

Hydrolysis Reactions and Mechanisms

Hydrolysis of N-Methylhexanamide involves the cleavage of the amide bond (C-N bond) to yield hexanoic acid and methylamine (B109427). This process can be catalyzed by acids, bases, or enzymes, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis

Under strong acidic conditions and heat, this compound can be hydrolyzed. The reaction is generally irreversible because the resulting amine is protonated to form an ammonium (B1175870) salt, which is not nucleophilic and cannot participate in the reverse reaction. youtube.com

The mechanism for acid-catalyzed hydrolysis proceeds as follows:

Protonation of the Carbonyl Oxygen : The reaction begins with the protonation of the carbonyl oxygen by an acid (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comkhanacademy.org The nitrogen atom's lone pair is involved in resonance and is therefore not the primary basic site. youtube.combham.ac.uk

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the methylamino group into a better leaving group (methylamine).

Elimination of Methylamine : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling methylamine as the leaving group.

Deprotonation : The protonated carbonyl is deprotonated by water or another base to form the final product, hexanoic acid. The expelled methylamine is protonated in the acidic medium to form the methylammonium (B1206745) ion. youtube.com

StepDescriptionKey Intermediates
1Protonation of carbonyl oxygenProtonated this compound
2Nucleophilic attack by waterTetrahedral intermediate
3Proton transfer to nitrogenTetrahedral intermediate with protonated amine
4Elimination of leaving groupHexanoic acid (protonated) and Methylamine
5Deprotonation & ProtonationHexanoic acid and Methylammonium ion

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, or saponification, of this compound requires harsh conditions, such as high concentrations of a strong base (e.g., NaOH) and elevated temperatures. youtube.com Amides are significantly less reactive towards hydrolysis than esters because the amide ion (R₂N⁻) is a much poorer leaving group than an alkoxide ion (RO⁻). chemistrysteps.com

The mechanism involves the following steps:

Nucleophilic Attack by Hydroxide (B78521) : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Methylamide Anion : In a highly unfavorable and rate-determining step, the tetrahedral intermediate collapses. It expels the methylamide anion (CH₃NH⁻), which is a very strong base and a poor leaving group. chemistrysteps.com

Acid-Base Reaction : The expelled methylamide anion immediately acts as a strong base, deprotonating the newly formed hexanoic acid. This is a rapid and irreversible acid-base reaction that forms the hexanoate (B1226103) carboxylate salt and methylamine. chemistrysteps.com

Protonation (Workup) : An acidic workup step is required at the end of the reaction to protonate the hexanoate salt to yield the final hexanoic acid product. youtube.com

Enzymatic Hydrolysis (e.g., this compound Amidohydrolase)

Enzymes known as amidohydrolases (or amidases) catalyze the hydrolysis of amide bonds. wikipedia.org While an enzyme specifically named "this compound Amidohydrolase" is not prominently documented, members of this large superfamily exhibit activity towards a wide range of amide substrates. wikipedia.org These enzymes offer high specificity and operate under mild physiological conditions.

The general mechanism for enzymatic hydrolysis by an amidohydrolase typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site.

Substrate Binding : this compound binds to the active site of the enzyme.

Nucleophilic Attack : A nucleophilic residue in the active site (commonly a serine or cysteine) attacks the carbonyl carbon of the amide. This attack is facilitated by other residues in the catalytic triad, which act as general bases.

Formation of Acyl-Enzyme Intermediate : This attack forms a tetrahedral intermediate which then collapses, releasing methylamine and forming a covalent acyl-enzyme intermediate.

Deacylation : A water molecule enters the active site and, activated by a catalytic residue acting as a general base, attacks the carbonyl carbon of the acyl-enzyme intermediate.

Release of Product : This second nucleophilic attack forms another tetrahedral intermediate that collapses, cleaving the bond between the acyl group and the enzyme. This releases the hexanoic acid product and regenerates the active enzyme.

Reduction Pathways to Corresponding Amines or Alcohols

Amides can be reduced to form amines. Strong reducing agents are required for this transformation, as amides are relatively unreactive carboxylic acid derivatives. masterorganicchemistry.com

Reductive Amination Strategies

Reductive amination is a powerful method for synthesizing amines, but it is not a direct reduction of this compound. Instead, it is a synthetic route to produce the corresponding amine, N-methylhexylamine, from different starting materials: a carbonyl compound and an amine. wikipedia.org

To synthesize N-methylhexylamine via reductive amination, the process would involve:

Reactants : Hexanal (an aldehyde) and methylamine.

Imine Formation : Methylamine acts as a nucleophile and attacks the carbonyl carbon of hexanal. This is followed by the loss of a water molecule to form an intermediate imine (or its protonated form, the iminium ion), typically under weakly acidic conditions. wikipedia.org

Lithium Aluminum Hydride (LiAlH₄) Mediated Reductions

The most direct and common method for reducing an amide like this compound is using a powerful hydride-donating agent, such as Lithium Aluminum Hydride (LiAlH₄). commonorganicchemistry.com This reaction converts the amide directly into the corresponding amine, N-methylhexylamine, by reducing the carbonyl group to a methylene (B1212753) (CH₂) group. masterorganicchemistry.comjove.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce amides. youtube.com

The mechanism for the LiAlH₄ reduction of a secondary amide is distinct from the reduction of other carbonyl compounds:

Hydride Attack : A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. This breaks the C=O pi bond and forms a tetrahedral intermediate. jove.comlibretexts.org

Coordination and Elimination : The negatively charged oxygen atom coordinates to the aluminum species (e.g., AlH₃), forming a good leaving group (an O-Al bond). The nitrogen's lone pair assists in expelling this oxygen-aluminum complex. chemistrysteps.com

Iminium Ion Formation : The departure of the oxygen-aluminum species results in the formation of a highly reactive iminium ion intermediate, which contains a C=N double bond. masterorganicchemistry.com

Second Hydride Attack : A second equivalent of hydride from LiAlH₄ rapidly attacks the electrophilic carbon of the iminium ion. jove.com This reduction of the C=N bond forms the final amine product, N-methylhexylamine.

Workup : An aqueous workup is performed to neutralize any remaining reactive hydride species and to liberate the amine product. masterorganicchemistry.com

ReactionReagentsProduct
Acid HydrolysisH₃O⁺, HeatHexanoic acid, Methylammonium ion
Base Hydrolysis1. NaOH, Heat; 2. H₃O⁺Hexanoic acid, Methylamine
LiAlH₄ Reduction1. LiAlH₄, Ether/THF; 2. H₂ON-methylhexylamine

Oxidation Reactions and Products

The oxidation of this compound, like other N-substituted amides, can proceed through several pathways, primarily targeting the carbon atom alpha (α) to the nitrogen or the N-methyl group. While specific studies on this compound are not extensively detailed in the literature, general principles of amide oxidation can be applied. Methodologies for the direct oxidation of the geminal α-C–H bonds to a carbonyl group are of significant interest in synthetic chemistry. chemrxiv.org

Oxoammonium-catalyzed oxidation represents a viable method for converting N-substituted amines into amides or imides. chemrxiv.org In this type of reaction, a potent hydride acceptor, the oxoammonium ion, formally abstracts a hydride (H⁻) from a C-H bond alpha to the nitrogen atom. chemrxiv.org Applying this to this compound, oxidation could potentially occur at the methylene group of the hexyl chain adjacent to the nitrogen, which would lead to the formation of an imide.

Another potential oxidation pathway involves N-dealkylation, a reaction observed in the oxidation of N,N-dialkylanilines by nonheme iron(IV)-oxo complexes. researchgate.net This process could lead to the cleavage of the N-methyl or N-hexyl bond, resulting in the formation of hexanamide (B146200) or N-methylamine and corresponding carbonyl compounds from the cleaved alkyl groups. The specific products would depend heavily on the oxidizing agent and reaction conditions employed.

Table 1: Potential Oxidation Reactions of this compound

Reaction Type Reagent Class Potential Products
α-Carbon Oxidation Oxoammonium salts, RuO₄ N-methyl-N-(1-oxohexyl)hexanamide (an imide)
N-Dealkylation Nonheme Fe(IV)-oxo complexes Hexanamide, Formaldehyde

Nucleophilic and Electrophilic Reactivity at the Amide Moiety

The amide moiety of this compound possesses both nucleophilic and electrophilic characteristics, although its reactivity is significantly modulated by resonance.

Nucleophilic Reactivity: The nitrogen atom in the amide group has a lone pair of electrons, which could theoretically act as a nucleophile. However, this lone pair is delocalized into the adjacent carbonyl group through resonance. This delocalization reduces the electron density on the nitrogen atom, making amides like this compound generally poor nucleophiles at the nitrogen. researchgate.net While deprotonation of the amide N-H bond can generate a highly nucleophilic amide anion, these are also extremely strong bases, which can lead to undesired side reactions like elimination instead of substitution. researchgate.netmasterorganicchemistry.com

Electrophilic Reactivity: The carbonyl carbon of the amide is electrophilic due to the polarization of the carbon-oxygen double bond. This allows it to be attacked by strong nucleophiles. However, amides are generally considered less reactive electrophiles compared to other carbonyl compounds like esters or acid chlorides. elsevierpure.com This reduced reactivity is also a consequence of the resonance donation from the nitrogen atom, which decreases the partial positive charge on the carbonyl carbon. elsevierpure.com

Despite this reduced reactivity, the carbonyl carbon can be attacked by potent nucleophiles. For example, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. youtube.com Unlike the reduction of esters, the reduction of amides typically results in the complete removal of the carbonyl oxygen to form an amine, as the nitrogen-containing group is a very poor leaving group. youtube.com

Table 2: Reactivity Profile of the this compound Amide Moiety

Center Character Reactivity Influencing Factors Example Reaction
Nitrogen Atom Nucleophilic Weak Resonance delocalization of the lone pair. researchgate.net Protonation under acidic conditions

Derivatization Strategies for this compound

Derivatization of the hexyl chain of this compound involves reactions characteristic of alkanes, as the chain is largely unactivated. Direct functionalization typically requires harsh conditions or specific catalytic systems to achieve C-H activation. Plausible strategies, based on general organic chemistry principles, include:

Free Radical Halogenation: In the presence of UV light or a radical initiator, the hexyl chain can undergo halogenation (e.g., with Br₂ or Cl₂). This reaction is often non-selective, leading to a mixture of halogenated isomers at various positions along the chain.

Oxidation: Strong oxidizing agents can potentially oxidize the terminal methyl group or secondary carbons to carboxylic acids or ketones, though this often leads to chain cleavage and a mixture of products.

These methods generally lack the precision required for complex synthesis without the influence of directing groups. More advanced C-H activation methodologies would be needed for selective modification.

The amide nitrogen offers several avenues for functionalization.

N-H Deprotonation and Alkylation: The N-H proton can be removed by a strong base to form an amide anion. This anion can then act as a nucleophile, reacting with electrophiles like alkyl halides to introduce a second substituent on the nitrogen, converting the secondary amide into a tertiary amide.

Transamidation: This process involves the exchange of the amine portion of the amide with another amine. For secondary amides, this can be a challenging transformation. One strategy involves transient N-selective functionalization to weaken the amide resonance, for example, by using an N-Boc activating group, which facilitates the reaction under mild, metal-free conditions. organic-chemistry.org

Hofmann Rearrangement: While the classic Hofmann rearrangement applies to primary amides, related transformations can be achieved. For instance, N-chloroamides, which can be formed from the corresponding amides, can undergo rearrangement to form carbamates. researchgate.net This represents a method for converting the amide functionality into a different nitrogen-containing group.

Table 3: Derivatization Strategies at the Amide Nitrogen

Strategy Reagents Intermediate/Activated Species Product Type
N-Alkylation Strong base (e.g., NaH), Alkyl halide (R-X) Amide anion Tertiary amide
Transamidation Amine (R₂NH), Activating agent (e.g., Boc₂O) N-Boc activated amide organic-chemistry.org New secondary or tertiary amide

Role as a Precursor or Intermediate in Complex Organic Synthesis

This compound, as a simple fatty amide, can serve as a versatile precursor or intermediate in multi-step organic syntheses. nih.gov Its functional group can be transformed into other key functionalities, making it a useful building block.

Precursor to Amines: The most direct synthetic application is its reduction to form N-methylhexylamine. The reaction with powerful reducing agents like lithium aluminum hydride efficiently converts the amide carbonyl into a methylene group, providing access to the corresponding secondary amine. youtube.com This transformation is a cornerstone of amine synthesis from carboxylic acid derivatives.

Precursor to Carboxylic Acids and Amines: this compound can be hydrolyzed under acidic or basic conditions to yield hexanoic acid and methylamine. This reverse reaction makes it a stable, protected form of either of these two fundamental building blocks, which can be released when needed in a synthetic sequence.

Intermediate in Heterocycle Synthesis: Amides are common intermediates in the synthesis of nitrogen-containing heterocyclic compounds. nih.gov The reactivity of the amide group can be harnessed to participate in cyclization reactions, forming various ring structures essential in pharmaceuticals and materials science. For instance, after modification of the hexyl chain to introduce another functional group, the amide moiety could participate in an intramolecular cyclization.

Intermediate in Sustainable Chemistry: Electrochemical methods are being explored for the synthesis of amides from simple precursors like methanol (B129727) and amines. nih.gov In this context, molecules like this compound represent targets for green chemistry initiatives and can act as intermediates in sustainable pathways to more complex nitrogen-containing compounds. nih.gov

Table 4: Synthetic Utility of this compound as a Precursor

Transformation Reagents Product(s) Synthetic Value
Reduction LiAlH₄ N-methylhexylamine Synthesis of secondary amines. youtube.com
Hydrolysis H₃O⁺ or OH⁻ Hexanoic acid, Methylamine Source of carboxylic acids and primary amines.

Theoretical and Computational Chemistry of N Methylhexanamide

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analysis provides profound insights into the electronic characteristics of a molecule, governing its reactivity, stability, and intermolecular interactions. For N-Methylhexanamide, a secondary amide, these analyses would focus on the distribution of electrons within the molecule, particularly around the influential amide functional group.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. rsc.org In this compound, the key molecular orbitals for understanding its chemical behavior are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically associated with the ability of a molecule to donate electrons, while the LUMO is associated with its ability to accept electrons. For a secondary amide, the HOMO is expected to have significant contributions from the non-bonding lone pair orbital of the nitrogen atom and the π-orbital of the carbonyl group. The LUMO is generally the π* (antibonding) orbital of the carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar amides, such as N-methylacetamide, suggest that this compound would possess a significant HOMO-LUMO gap, characteristic of stable organic molecules. researchgate.net

Table 1: Illustrative Molecular Orbital Properties for a Secondary Amide (Note: These are typical values for similar amides, not experimentally determined values for this compound)

Property Expected Value Range Significance
HOMO Energy -6.0 to -7.0 eV Electron-donating capability
LUMO Energy +1.0 to +2.0 eV Electron-accepting capability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. rsc.org DFT studies for this compound would provide accurate geometries, vibrational frequencies, and electronic properties. DFT calculations performed on other secondary amides have demonstrated high accuracy in predicting molecular structures, particularly the planarity of the amide bond due to resonance, which imparts a partial double bond character to the C-N bond. researchgate.netmdpi.com

For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. The key finding would be the confirmation of a nearly planar C-CO-N-C backbone.

Calculate Vibrational Frequencies: Predict the infrared (IR) spectrum, which can be used to identify characteristic vibrational modes, such as the C=O stretch (Amide I band) and the N-H bend (Amide II band). For secondary amides, these bands are sensitive to conformation and hydrogen bonding. researchgate.net

Determine Electronic Properties: Calculate energies of the HOMO and LUMO, dipole moment, and polarizability, which are essential for understanding the molecule's interaction with other molecules and external fields. researchgate.net

The distribution of electron density in this compound is uneven due to the different electronegativities of the atoms (O > N > C > H). This uneven distribution creates a molecular electrostatic potential (MEP), which is a valuable tool for predicting chemical reactivity. mdpi.commdpi.com

An MEP map displays the electrostatic potential on the electron density surface of the molecule. researchgate.net

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative region is invariably located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The most positive region is typically found around the amide hydrogen (N-H), making it a primary site for hydrogen bond donation.

Neutral Regions (Green): These areas, such as the hexyl alkyl chain, have a relatively neutral potential and are associated with nonpolar, van der Waals interactions.

This charge distribution results in a significant molecular dipole moment, with the negative end oriented towards the carbonyl oxygen and the positive end towards the N-H group. DFT calculations on related amides confirm this charge polarization, which is fundamental to their physical properties and intermolecular interactions. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the hexyl chain and rotation around single bonds mean that this compound can exist in numerous conformations. Computational methods are essential for exploring these possibilities and understanding the molecule's dynamic behavior.

Conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers (energy minima) and the energy barriers between them (transition states). The most significant conformational feature of secondary amides is the cis-trans isomerism about the amide (C-N) bond.

Trans Conformation: The alkyl groups attached to the carbonyl carbon and the nitrogen atom are on opposite sides of the C-N bond. This arrangement is sterically favored and is the overwhelmingly predominant conformer for most acyclic secondary amides.

Cis Conformation: The alkyl groups are on the same side of the C-N bond. This conformation is generally higher in energy due to steric hindrance.

Computational studies on similar secondary amides show the trans conformer to be more stable than the cis conformer by several kcal/mol. researchgate.net The energy landscape would also be characterized by various low-energy conformers arising from rotations around the C-C single bonds in the hexyl chain, leading to different folded or extended arrangements. researchgate.netnih.gov

Table 2: Illustrative Energy Data for Cis-Trans Isomerism in a Secondary Amide (Note: These are typical values for similar amides, not experimentally determined values for this compound)

Conformer Relative Energy (kcal/mol) Rotational Barrier (kcal/mol) Population at 298 K
Trans 0.0 ~15-20 >99%

In the condensed phase (liquid or solid), this compound molecules interact with each other through various non-covalent forces. Molecular Dynamics (MD) simulations are the primary tool used to study these interactions and the resulting collective behavior. frontiersin.orgnih.gov

The key intermolecular interaction for this compound is hydrogen bonding. The amide N-H group acts as a hydrogen bond donor, while the carbonyl C=O group serves as an excellent hydrogen bond acceptor. This donor-acceptor pairing leads to the formation of strong, linear hydrogen-bonded chains or networks, which significantly influence the physical properties of the substance, such as its boiling point and viscosity.

MD simulations of fatty acid amides and other long-chain amphiphiles show a tendency for aggregation. nih.gov In aqueous environments, this compound would be expected to form aggregates, such as micelles, where the nonpolar hexyl "tails" cluster together to minimize contact with water, and the polar amide "heads" form the outer surface, interacting with the surrounding water molecules. In nonpolar solvents, reverse micelle formation is possible. nih.gov The simulations would track the movement and interactions of many molecules over time to reveal the structure, size, and dynamics of these aggregates. nih.gov

Solvent Effects on Conformation and Reactivity

The chemical environment, particularly the solvent, plays a critical role in determining the conformational preferences and reactivity of this compound. The amide functional group possesses a significant dipole moment due to the resonance between a neutral and a zwitterionic form. Computational models, particularly those employing implicit solvent models like the Polarizable Continuum Model (PCM) or the self-consistent reaction field (SCRF) theory, are instrumental in quantifying these effects.

In nonpolar solvents, the trans conformation of the amide bond (where the methyl group and the carbonyl oxygen are on opposite sides of the C-N bond) is significantly more stable than the cis conformation due to reduced steric hindrance. However, as solvent polarity increases, the energy difference between the two conformers is expected to decrease. This is because polar solvents can better stabilize the larger dipole moment of the cis isomer. Theoretical calculations on similar secondary amides have shown that the calculated changes in geometry and vibrational spectra when moving from the gas phase to a polar solvent are consistent with an increased contribution from the dipolar resonance structure of the amide group.

Solvent also directly influences reactivity, especially in reactions like hydrolysis. Explicit solvent models, where individual solvent molecules (e.g., water) are included in the calculation, show that solvent molecules can act as catalysts by forming hydrogen-bond networks that stabilize transition states. For instance, in the hydrolysis of an amide, water molecules can facilitate proton transfer steps, thereby lowering the activation energy barrier. The choice of solvent can thus dictate not only the speed of a reaction but potentially the favored mechanistic pathway.

Atomistic Simulations and Force Field Development

Atomistic simulations, primarily molecular dynamics (MD), provide a powerful tool to study the dynamic behavior of this compound in various environments. These simulations rely on force fields—a set of parameters and equations that define the potential energy of the system as a function of its atomic coordinates. For molecules like this compound, force fields such as CHARMM, AMBER, or OPLS (Optimized Potentials for Liquid Simulations) are commonly used.

The development of an accurate force field for this compound involves a meticulous parameterization process. This includes defining:

Bonded parameters: Bond lengths, bond angles, and dihedral angles, with their corresponding force constants. These are often derived from quantum mechanical (QM) calculations and fitted to reproduce experimental data from techniques like infrared spectroscopy.

Non-bonded parameters: Lennard-Jones parameters (defining van der Waals interactions) and partial atomic charges (defining electrostatic interactions). Partial charges for the amide group are particularly crucial and are typically derived to fit QM-calculated electrostatic potentials. The charges are often scaled to implicitly account for electronic polarization in condensed phases.

Once a force field is developed, MD simulations can be performed to investigate properties such as conformational equilibria, solvation structure, and transport properties over timescales from picoseconds to microseconds. nih.gov For this compound, simulations could reveal the flexibility of the hexanoyl chain, the stability of hydrogen bonds in protic solvents, and the molecule's aggregation behavior at higher concentrations.

Spectroscopic Property Predictions

Computational chemistry offers highly accurate methods for predicting various types of spectra, which serve as an invaluable aid in the interpretation of experimental data and structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Predicting ¹H and ¹³C chemical shifts using computational methods has become a routine and powerful tool. The most common approach involves geometry optimization of the molecule using Density Functional Theory (DFT), followed by the calculation of NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net

The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), or more reliably, by using a linear scaling approach derived from plotting calculated shieldings against experimental shifts for a set of known molecules. youtube.com The accuracy of these predictions depends on the chosen DFT functional (e.g., B3LYP, WP04), basis set (e.g., 6-311++G(2d,p)), and the inclusion of a solvent model. mdpi.com For this compound, predicted chemical shifts are expected to be in good agreement with experimental values, with mean absolute errors typically below 0.2 ppm for ¹H and 2.0 ppm for ¹³C. researchgate.netyoutube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values based on typical calculations for similar N-alkyl amides and may vary with the level of theory and solvent model used.)

Atom Position (from C=O)Predicted ¹³C Shift (ppm)Atom PositionPredicted ¹H Shift (ppm)
C1 (C=O)174.5H (N-H)5.5 - 6.5 (broad)
C2 (α-CH₂)36.2H (N-CH₃)2.78
C3 (β-CH₂)31.8H (α-CH₂)2.15
C4 (γ-CH₂)25.5H (β-CH₂)1.60
C5 (δ-CH₂)22.4H (γ,δ-CH₂)1.30
C6 (ε-CH₃)13.9H (ε-CH₃)0.90
N-CH₃26.5

Theoretical calculations of infrared (IR) and Raman spectra are essential for assigning vibrational modes observed experimentally. Using DFT methods, one can compute the harmonic vibrational frequencies of this compound. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be corrected using empirical scaling factors, providing excellent agreement.

For a secondary amide like this compound, the most characteristic vibrations are the "Amide" bands. nih.gov Computational studies on the closely related N-methylacetamide provide a reliable model for these bands. acs.org

Amide I (approx. 1630-1680 cm⁻¹): Primarily due to the C=O stretching vibration. Its position is sensitive to hydrogen bonding.

Amide II (approx. 1510-1570 cm⁻¹): A coupled mode involving N-H in-plane bending and C-N stretching vibrations. nih.gov

Amide III (approx. 1250-1350 cm⁻¹): A complex mix of C-N stretching and N-H in-plane bending, often coupled with Cα-H bending. acs.org

N-H Stretch (approx. 3300-3500 cm⁻¹): The position of this band is highly sensitive to the presence and strength of hydrogen bonds.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Based on scaled DFT calculations for N-methylacetamide)

Vibrational ModeDescriptionPredicted Frequency (cm⁻¹)
Amide AN-H stretch~3450 (free), ~3300 (H-bonded)
Amide IC=O stretch~1660
Amide IIN-H bend + C-N stretch~1540
Amide IIIC-N stretch + N-H bend~1290
C-H stretchesAlkyl and N-methyl2850 - 3000

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) range is governed by the electronic transitions within the amide chromophore. Time-dependent density functional theory (TD-DFT) is the most common computational method for predicting these spectra. mdpi.com

This compound is expected to exhibit two primary electronic transitions:

A weak n → π * transition at a longer wavelength (around 210-220 nm). This transition involves the promotion of an electron from a non-bonding (n) orbital, primarily located on the oxygen atom, to the anti-bonding π* orbital of the carbonyl group. This transition is formally forbidden by symmetry rules, resulting in a low molar absorptivity.

A strong π → π * transition at a shorter wavelength (below 200 nm). This involves the excitation of an electron from the bonding π orbital, which is delocalized over the O-C-N system, to the anti-bonding π* orbital. This transition is symmetry-allowed and thus has a high molar absorptivity.

TD-DFT calculations can predict the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands) for these transitions. researchgate.net The calculations also provide insights into which molecular orbitals are involved in each transition.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of short-lived intermediates and high-energy transition states that are difficult to observe experimentally. A key reaction for this compound is hydrolysis, which can be catalyzed by acid or base.

Base-Catalyzed Hydrolysis: DFT calculations have been used to model the base-catalyzed hydrolysis of similar amides, like N-methylacetamide. nih.gov The mechanism typically proceeds via a two-step nucleophilic acyl substitution pathway:

Nucleophilic Attack: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate (an alkoxide anion). This step involves a transition state (TS1).

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the methylamide anion (⁻NHCH₃) as the leaving group. This is the rate-determining step and proceeds through a second transition state (TS2). The unstable methylamide anion is immediately protonated by water.

Acid-Catalyzed Hydrolysis: The acid-catalyzed mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. masterorganicchemistry.com A weak nucleophile, water, can then attack the carbonyl carbon. The mechanism involves several proton transfer steps to convert the -NHCH₃ group into a better leaving group, neutral methylamine (B109427) (H₂NCH₃). youtube.com

Computational Approaches for Predicting Physico-chemical Behavior

The prediction of the physicochemical behavior of this compound, in the absence of extensive experimental data, can be effectively achieved through a variety of theoretical and computational chemistry methods. These in silico approaches are crucial for understanding molecular characteristics, guiding experimental work, and assessing properties relevant to various applications. The primary computational strategies include quantum chemical calculations, molecular dynamics simulations, and Quantitative Structure-Property Relationship (QSPR) models.

Quantum Chemical Calculations

Quantum chemical (QC) calculations apply the principles of quantum mechanics to model the electronic structure and geometry of molecules. wavefun.com These methods provide foundational data from which many physicochemical properties can be derived. For a molecule like this compound, these calculations can elucidate details about its conformational preferences, bond characteristics, and electronic properties.

Density Functional Theory (DFT) is a widely used QC method that balances computational cost with accuracy, making it suitable for molecules of this size. nih.govmdpi.com The selection of a specific functional and basis set, often referred to as the level of theory, is critical for obtaining reliable results. For example, studies on related organic molecules have employed functionals such as B3LYP and B3PW91 with basis sets like 6-311G+(d,p) or def2-TZVP to optimize molecular geometries and calculate thermodynamic properties. nih.govmdpi.com Such calculations can determine key parameters like total energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which are instrumental in predicting reactivity and intermolecular interactions. scispace.comresearchgate.net

Table 1: Overview of Quantum Chemical Calculation Methods

Method Principle Typical Application for this compound
Density Functional Theory (DFT) Models electron density to calculate the system's energy. Geometry optimization, vibrational frequencies, electronic properties (dipole moment, orbital energies), reaction energetics.
Ab initio methods (e.g., Hartree-Fock, Møller-Plesset) Solves the electronic Schrödinger equation without empirical parameters, offering high accuracy at a higher computational cost. High-accuracy benchmark calculations for geometry and energy, analysis of weak intermolecular interactions.

| Semi-empirical methods (e.g., AM1, PM6) | Uses parameters derived from experimental data to simplify calculations, allowing for the study of larger systems. | Rapid conformational analysis, initial geometry optimization for more accurate methods. researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This approach is particularly valuable for predicting properties that depend on the dynamic behavior and conformational flexibility of this compound in different environments, such as in solution.

The simulation relies on a "force field," which is a set of parameters and potential energy functions that describe the interactions between atoms in the system. nih.gov Commonly used force fields for organic molecules include AMBER, CHARMM, and GAFF (General Amber Force Field). mdpi.comnih.gov An MD simulation begins with an initial set of positions and velocities for all atoms. By iteratively solving Newton's equations of motion, the trajectory of the system is mapped over a specific time period. From this trajectory, various macroscopic and microscopic properties can be calculated, including diffusion coefficients, radial distribution functions to describe solvation structure, and conformational free energies. umd.edu Advanced techniques like umbrella sampling can be employed to investigate processes such as the partitioning of the molecule between different phases. chemrxiv.org

Table 2: Common Force Fields for Molecular Dynamics Simulations

Force Field Description Relevance to this compound
AMBER (Assisted Model Building with Energy Refinement) A family of force fields widely used for simulations of biomolecules and organic molecules. Suitable for simulating this compound in aqueous or organic solvents to study its conformational landscape and solvation properties. nih.gov
CHARMM (Chemistry at HARvard Macromolecular Mechanics) Another major family of force fields, particularly for proteins, lipids, and nucleic acids, with robust parameters for many organic molecules. Can be used to model interactions between this compound and biological macromolecules or lipid membranes.

| GAFF (General Amber Force Field) | Designed to be compatible with the AMBER force fields to cover a broad range of organic molecules for which specific parameters may not exist. | Provides a reliable and general-purpose option for simulating this compound and predicting its dynamic behavior. mdpi.com |

Quantitative Structure-Property Relationship (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that correlate variations in the physicochemical properties of a group of chemicals with their structural or property-based descriptors. nih.gov These models are powerful predictive tools, especially within the framework of regulations like REACH, which encourage the use of computational methods to reduce animal testing. researchgate.netresearchgate.net

The development of a QSPR model involves several key steps:

Data Collection: A dataset of compounds with reliable experimental data for a specific property (e.g., boiling point, solubility) is compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can represent constitutional, topological, geometric, or electronic features of the molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, are used to create a mathematical equation linking a subset of the most relevant descriptors to the property of interest. nih.gov

Validation: The model's robustness and predictive power are rigorously tested according to principles established by organizations like the OECD. researchgate.net This includes internal validation (e.g., cross-validation) and, ideally, external validation using a set of compounds not used in model training.

For this compound, QSPR models developed for fatty amides or other related classes of aliphatic compounds could be used to estimate a wide range of physicochemical properties. researchgate.net The reliability of the prediction depends on whether this compound falls within the "applicability domain" of the chosen model, meaning its structure is similar to the compounds used to build the model. mdpi.com

Table 3: Stages of QSPR Model Development

Stage Description Example Activities
1. Data Curation Gathering high-quality experimental data for a relevant set of compounds. Compiling a database of boiling points for a series of aliphatic amides.
2. Descriptor Generation Calculating molecular descriptors that numerically represent the chemical structure. Computing descriptors such as molecular weight, logP, polar surface area, and connectivity indices for each amide.
3. Model Building & Training Using statistical algorithms to find the best correlation between descriptors and the target property. Applying multiple linear regression to create an equation predicting boiling point from the selected descriptors.
4. Rigorous Validation Assessing the model's accuracy, robustness, and predictive capability. Performing leave-one-out cross-validation and testing the model's performance on an external set of amides.

| 5. Defining Applicability Domain | Characterizing the types of chemical structures for which the model can make reliable predictions. | Defining the range of descriptor values (e.g., carbon chain length) for which the model is valid. |

Advanced Spectroscopic and Chromatographic Characterization of N Methylhexanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive tool for determining the structure of N-Methylhexanamide by mapping the chemical environments of its hydrogen and carbon nuclei.

High-Resolution ¹H NMR Studies

High-resolution proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of each proton in the this compound molecule. A study utilizing a 400 MHz spectrometer with chloroform-d (B32938) (CDCl₃) as the solvent revealed distinct signals corresponding to the different proton groups. rsc.org

The terminal methyl group (CH₃) of the hexyl chain appears as a triplet at approximately δ 0.85 ppm. rsc.org The four methylene (B1212753) groups (-(CH₂)₄-) of the hexyl chain produce overlapping multiplets in the typical aliphatic region, between δ 1.2-1.3 ppm and δ 1.5-1.6 ppm. rsc.org The methylene group adjacent to the carbonyl (–CH₂CO–) is deshielded and appears as a triplet at δ 2.13 ppm. rsc.org The N-methyl (N–CH₃) protons are observed as a doublet at δ 2.76 ppm, with the splitting caused by coupling to the adjacent N-H proton. rsc.org A broad singlet corresponding to the amide proton (N–H) is typically observed around δ 5.90 ppm, with its chemical shift and broadness being sensitive to solvent, concentration, and temperature. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound in CDCl₃
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H -C₅H₁₁~0.85Triplet7.03H
C₃H ₆-CH₃~1.2-1.3Multiplet-4H
-CH₂-CH₂ -CO-~1.5-1.6Multiplet-2H
-CH₂ -CO-~2.13Triplet7.82H
N-CH₃ ~2.76Doublet4.83H
N-H ~5.90Broad Singlet-1H

¹³C NMR Chemical Shift Analysis and Carbon Environments

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicative of its bonding environment. compoundchem.com

The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield in the spectrum, typically in the range of 170-185 ppm for amides. compoundchem.com The N-methyl carbon resonates at a much higher field, generally around 25-35 ppm. The carbons of the hexyl chain appear in the aliphatic region of the spectrum (10-45 ppm). The terminal methyl carbon is the most shielded (lowest ppm value), while the carbon alpha to the carbonyl group (–C H₂CO–) is the most deshielded of the chain carbons due to the electron-withdrawing effect of the carbonyl group. oregonstate.edu

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
C =O170 - 185
-C H₂-CO-35 - 45
N-C H₃25 - 35
-CH₂-C H₂-CO-25 - 35
-CH₂-C H₂-CH₂-CO-20 - 30
C H₃-CH₂-10 - 20
CH₃-C H₂-20 - 30

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure of this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. slideshare.net For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent methylene groups in the hexyl chain, confirming their sequence. It would also show a correlation between the N-H proton and the N-CH₃ protons, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net An HSQC spectrum would allow for the definitive assignment of each carbon in the hexyl chain by linking its signal to the already-assigned proton signal. For example, the proton signal at δ 2.13 ppm would show a cross-peak to the signal of the carbon alpha to the carbonyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. nih.gov HMBC is crucial for connecting different parts of the molecule. For instance, it would show a correlation from the N-methyl protons (N-CH₃) to the carbonyl carbon (C=O), establishing the N-methyl-amide linkage. It would also show correlations from the protons on the alpha-methylene group (–CH₂CO–) to the carbonyl carbon.

Solid-State NMR Applications

While less common for a simple molecule like this compound, solid-state NMR (ssNMR) provides valuable information in situations where solution NMR is not feasible or when the solid-state structure is of interest. acs.org ssNMR can be used to study polymorphism (the existence of different crystal forms), molecular packing, and dynamics in the solid state. osu.edu For amides, ssNMR techniques can accurately measure N-H bond lengths and probe hydrogen-bonding interactions, which are critical to the supramolecular structure in the crystalline form. acs.orgresearchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. wustl.edu

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. libretexts.org

Fragmentation Pattern Analysis and Ionization Techniques

The ionization technique chosen depends on the analyte's properties. For a relatively volatile and thermally stable compound like this compound, Electron Impact (EI) ionization is a common and effective method. whitman.edu EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and predictable fragmentation, which is useful for structural identification. chemguide.co.uk Softer techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) could also be used, which would result in less fragmentation and a more prominent molecular ion peak. nih.gov

Under EI conditions, this compound (molecular weight: 129.20 g/mol ) would first form a molecular ion (M⁺˙) at m/z = 129. nih.gov This molecular ion is often unstable and undergoes fragmentation through characteristic pathways for amides. chemguide.co.uk

Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is common. Loss of a pentyl radical (•C₅H₁₁) would result in a fragment ion at m/z = 58 .

McLafferty Rearrangement: A characteristic rearrangement for compounds containing a carbonyl group and a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, leading to a prominent fragment ion at m/z = 73 .

Cleavage adjacent to Nitrogen: Loss of a methyl radical (•CH₃) from the nitrogen can occur, leading to a fragment at m/z = 114 .

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
m/zProposed Fragment StructureFragmentation Pathway
129[CH₃(CH₂)₄CONHCH₃]⁺˙Molecular Ion (M⁺˙)
114[CH₃(CH₂)₄CO]⁺Loss of •NHCH₃
73[CH₂(OH)=NCH₃]⁺˙McLafferty Rearrangement
58[O=C=NCH₃]⁺Alpha-cleavage (loss of •C₅H₁₁)

This predictable fragmentation pattern, combined with the accurate mass of the molecular ion, allows for the confident identification of this compound in complex mixtures, often in conjunction with a separation technique like Gas Chromatography (GC-MS). sums.ac.ir

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and the carbon skeleton of this compound by probing its molecular vibrations. These two techniques are complementary, as the selection rules governing them differ; some vibrational modes are active in IR, some in Raman, and some in both. chemistrytalk.org

The amide group gives rise to several characteristic bands that are fundamental for its identification. For a secondary amide like this compound, these bands are well-defined. The positions of these bands can be influenced by factors such as hydrogen bonding. The primary amide vibrations are designated as Amide I, Amide II, and others. aip.org

Amide I: This band, appearing in the 1680–1630 cm⁻¹ region, is one of the strongest and most useful absorptions in the IR spectrum. ucla.edu It arises primarily from the C=O stretching vibration (approximately 80% of the potential energy distribution). aip.org

Amide II: This band is found between 1570–1515 cm⁻¹ and is a result of the coupling between the N-H in-plane bending and the C-N stretching vibrations. aip.org

Amide III: Occurring in the 1300–1200 cm⁻¹ range, this band is more complex and results from a mixture of C-N stretching and N-H bending.

N-H Stretch: A distinct band corresponding to the N-H stretching vibration is observed in the region of 3500–3300 cm⁻¹. orientjchem.org In condensed phases, its position and broadness are indicative of the extent of intermolecular hydrogen bonding.

N-H Bend (out-of-plane): A broader absorption, sometimes referred to as the Amide V band, can be seen between 740 and 850 cm⁻¹ in Raman spectra, corresponding to the out-of-plane N-H bending. researchgate.net

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Primary ContributionTypical Activity
N-H Stretch3500 - 3300ν(N-H)IR, Raman
Amide I1680 - 1630ν(C=O)IR (strong), Raman
Amide II1570 - 1515δ(N-H) + ν(C-N)IR, Raman
Amide III1300 - 1200ν(C-N) + δ(N-H)IR, Raman
Amide V850 - 740γ(N-H) out-of-plane bendRaman

The hexanoyl and N-methyl groups of this compound produce characteristic vibrational bands associated with their C-H bonds and carbon skeleton. orgchemboulder.com

C-H Stretching Vibrations: The stretching modes of the C-H bonds in the alkyl chains are observed in the 3000–2850 cm⁻¹ region. libretexts.org Asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups can often be resolved. Typically, asymmetric stretches appear at higher wavenumbers (2960-2925 cm⁻¹) while symmetric stretches appear at lower wavenumbers (2870-2850 cm⁻¹). wvu.edu

C-H Bending Vibrations: The bending (deformation) modes of the alkyl groups appear at lower frequencies. The scissoring vibrations of -CH₂- groups are found near 1470–1450 cm⁻¹. libretexts.org The characteristic symmetric bending of a -CH₃ group (umbrella mode) is located around 1375 cm⁻¹, while a rocking vibration of a longer methylene chain can be observed near 725 cm⁻¹. orgchemboulder.comlibretexts.org

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Assignment
Asymmetric C-H Stretch2960 - 2925νₐₛ(-CH₃, -CH₂-)
Symmetric C-H Stretch2870 - 2850νₛ(-CH₃, -CH₂-)
C-H Scissoring/Bending1470 - 1450δ(-CH₂-)
C-H Umbrella Mode~1375δₛ(-CH₃)
-CH₂- Rocking~725ρ(-CH₂-)n (n≥4)

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation, purification, and quantification of this compound from complex mixtures. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.

Gas chromatography is a highly suitable technique for the analysis of this compound due to its volatility. In GC, the compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

The retention of this compound is often characterized by its Kovats retention index (RI), which normalizes retention times relative to those of n-alkanes. For this compound, the experimental Kovats retention index on a standard non-polar (polydimethylsiloxane) column is 1123. nih.gov This value is a key parameter for its identification in complex mixtures.

The analysis of amides can sometimes be challenging due to their polarity, which may cause peak tailing through interactions with active sites in the GC system. Therefore, specialized columns, such as those with base-deactivated surfaces or polar-embedded phases, are often employed to achieve sharp, symmetrical peaks and improve analytical performance.

ParameterTypical Value/Condition
TechniqueGas Chromatography (GC)
Column TypeStandard non-polar (e.g., DB-1, DB-5) or base-deactivated
Kovats Retention Index1123 (on standard non-polar phase) nih.gov
DetectorFlame Ionization Detector (FID), Mass Spectrometer (MS)

For non-volatile samples or when derivatization is not desired, High-Performance Liquid Chromatography (HPLC) is the preferred method. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of amides.

In a typical RP-HPLC setup, this compound would be separated on a hydrophobic stationary phase, such as a C18 (octadecylsilane) or a specialized amide column. hplc.eu The mobile phase generally consists of a mixture of water and a polar organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). The separation is achieved by gradient elution, where the proportion of the organic solvent is increased over time, causing compounds to elute based on their relative hydrophobicity. Because the amide group has polar characteristics, specialized "aqueous" C18 columns or polar-embedded phases can offer alternative selectivity and better performance, especially with highly aqueous mobile phases. hplc.euhplc.eu

ParameterTypical Value/Condition
TechniqueReversed-Phase HPLC (RP-HPLC)
Stationary PhaseC18, C8, or polar-embedded (e.g., Amide)
Mobile PhaseGradient of Water and Acetonitrile/Methanol
DetectorUV (at low wavelength, ~210 nm), Mass Spectrometer (MS)

Coupled Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

The analysis of this compound within complex matrices necessitates the use of powerful analytical techniques that couple the separation capabilities of chromatography with the identification power of mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for the selective and sensitive detection of this compound in various samples, from environmental to biological and industrial contexts. These hyphenated techniques provide comprehensive characterization by separating the analyte from interfering matrix components and providing structural information through mass analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds such as this compound. In this method, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, yielding a unique mass spectrum that serves as a chemical fingerprint.

Retention Behavior: The retention of this compound in a gas chromatographic system is typically characterized by its Kovats retention index (I). For this compound, the Kovats retention index on a standard non-polar (e.g., SE-30) column is 1123. nist.govnih.gov This index is a normalized measure of retention time, which aids in the identification of the compound by comparing it to reference values.

Mass Spectral Fragmentation: Upon entering the mass spectrometer, this compound undergoes electron ionization (EI), leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is predictable and provides structural confirmation. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 129, corresponding to its molecular weight.

The fragmentation of this compound is primarily governed by two key pathways for secondary amides:

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group or the C-N bond. Cleavage of the bond between the carbonyl carbon and the pentyl chain results in the formation of the [CH₃NHCO]⁺ fragment at m/z 58. Cleavage of the C-N bond can lead to the formation of the hexanoyl cation [CH₃(CH₂)₄CO]⁺ at m/z 99.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. For this compound, this involves the transfer of a hydrogen atom from the γ-carbon of the hexanoyl group to the carbonyl oxygen, followed by the cleavage of the β-carbon bond. This rearrangement is expected to produce a prominent ion at m/z 73.

The resulting mass spectrum will exhibit a characteristic pattern of these fragment ions, allowing for the unambiguous identification of this compound in a complex mixture.

GC-MS Data for this compound
ParameterValueSignificance
Kovats Retention Index (I)1123 (on standard non-polar column)Aids in compound identification based on retention time. nist.govnih.gov
Molecular Ion (M⁺•)129 m/zConfirms the molecular weight of the compound.
Key Fragment Ion (McLafferty Rearrangement)73 m/zCharacteristic fragment for aliphatic amides with a γ-hydrogen.
Key Fragment Ion (Alpha-Cleavage)58 m/zResults from the cleavage of the C-C bond adjacent to the carbonyl group.
Key Fragment Ion (Alpha-Cleavage)99 m/zResults from the cleavage of the C-N bond.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a complementary technique to GC-MS, particularly well-suited for the analysis of less volatile and thermally labile compounds. In LC-MS, this compound is separated in the liquid phase before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for amides in LC-MS, which typically results in the formation of a protonated molecule [M+H]⁺.

Chromatographic Separation and Retention: In a metabolome profiling study utilizing high-resolution mass spectrometry (QTOF), this compound was identified with a retention time of 8.121 minutes. The exact mass of the protonated molecule was determined to be 129.1148, which is consistent with the compound's elemental composition (C₇H₁₅NO).

Mass Spectrometry and Tandem MS (MS/MS): High-resolution mass spectrometry provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of this compound and distinguishing it from isobaric interferences in complex samples.

For further structural confirmation and enhanced selectivity, tandem mass spectrometry (LC-MS/MS) can be employed. In this technique, the protonated molecule of this compound ([M+H]⁺ at m/z 130) is selected and subjected to collision-induced dissociation (CID). A common fragmentation pathway for protonated amides in the gas phase is the cleavage of the amide (N-CO) bond. This would be expected to yield two major fragment ions: the protonated methylamine (B109427) ([CH₃NH₃]⁺) at m/z 32 and the hexanoyl cation ([CH₃(CH₂)₄CO]⁺) at m/z 99. Monitoring these specific parent-to-daughter ion transitions can significantly improve the signal-to-noise ratio and provide highly selective quantification of this compound in complex mixtures.

LC-MS Data for this compound
ParameterValueSignificance
Retention Time8.121 minElution time under specific chromatographic conditions.
Protonated Molecule [M+H]⁺ (Exact Mass)129.1148 m/zHigh-resolution mass measurement for elemental composition confirmation.
Predicted MS/MS Fragment 1 (from [M+H]⁺)32 m/zCorresponds to protonated methylamine following N-CO bond cleavage.
Predicted MS/MS Fragment 2 (from [M+H]⁺)99 m/zCorresponds to the hexanoyl cation following N-CO bond cleavage.

Applications of N Methylhexanamide in Chemical Sciences and Industrial Processes Non Clinical

Applications in Materials Science

Additives in Material Formulations

Direct applications of N-Methylhexanamide as a specific additive within material formulations, such as polymers, coatings, or plasticizers, were not explicitly detailed in the reviewed search results. While related compounds like N-isobutylhexanamide have been noted for potential use as plasticizers or cross-linking agents in polymer chemistry vulcanchem.com, specific data or research findings detailing this compound's role in these capacities were not found. Similarly, mentions in patents related to coating formulations google.com did not specify its function as an additive.

Coordination Chemistry and Ligand Applications

The provided literature does not indicate that this compound itself functions as a ligand in coordination chemistry or is directly utilized in the formation of metal complexes. Research in coordination chemistry often focuses on ligands such as N-heterocyclic carbenes (NHCs) rsc.orguni-wuerzburg.dencl.ac.ukmdpi.comorientjchem.orgnih.govmdpi.comchalmers.sethieme.com or Schiff bases core.ac.ukjmchemsci.comasianpubs.org. While some complex molecules may contain a moiety derived from this compound mdpi.com, this compound as a standalone ligand in coordination chemistry was not identified in the reviewed sources.

Catalytic Applications (e.g., in organic transformations)

Specific applications of this compound as a catalyst or as a component in catalytic organic transformations were not found in the examined search results. The field of catalysis in organic synthesis extensively utilizes various classes of compounds, including N-heterocyclic carbenes rsc.orguni-wuerzburg.demdpi.comchalmers.sethieme.com and metal complexes with specific ligands rsc.orgorientjchem.orgnih.govmdpi.com. While N-Methoxy-N-methylhexanamide (a Weinreb amide) is noted for its utility in synthesizing aldehydes and ketones through reactions with organometallic reagents and in palladium-catalyzed coupling reactions evitachem.com, these applications pertain to a derivative and not this compound itself.

Industrial Production Methods and Process Optimization

The industrial production of this compound involves established chemical synthesis routes. One described method for its synthesis suggests the reaction of N,N'-Dimethylurea with hexanoic acid, potentially using magnesium(II) nitrate (B79036) hexahydrate as a catalyst, which has been reported to yield this compound with a reference yield of 89.0% lookchem.com. Another synthetic pathway for related bis-amides involves the reaction of diamines with N-methylhexanoyl chloride , indicating that N-methylhexanoyl chloride can serve as a precursor.

General principles of manufacturing process optimization are critical in chemical production to enhance efficiency, yield, and product quality iitb.ac.indataparc.com. These principles typically involve optimizing parameters such as reaction temperature, pressure, retention time, and reagent stoichiometry core.ac.uk. While specific optimization strategies tailored for this compound production were not detailed in the provided snippets, the general approach to process optimization in chemical manufacturing focuses on identifying and mitigating bottlenecks, implementing data-driven improvements, and ensuring cost-effectiveness and high yields iitb.ac.indataparc.com.

Physicochemical Properties of this compound

This compound exhibits several characteristic physical and chemical properties relevant to its handling and potential applications.

PropertyValueSource(s)
CAS Number3418-05-1 lookchem.comguidechem.comnih.govguidechem.com
Molecular FormulaC7H15NO lookchem.comguidechem.comnih.govguidechem.com
Molecular Weight129.20 g/mol guidechem.comnih.govguidechem.com
Boiling Point225.7 °C at 760 mmHg lookchem.comguidechem.com
Flash Point122.3 °C lookchem.comguidechem.com
Density0.861 g/cm³ lookchem.comguidechem.com
Vapor Pressure0.0854 mmHg at 25°C lookchem.com
LogP (predicted)2.15300 lookchem.com
LogP (calculated)1.08, 1.31 guidechem.comlipidmaps.org
Topological Polar Surface Area (TPSA)29.10 - 32.59 Ų lookchem.comguidechem.comlipidmaps.org

Compound Table

The following compounds were mentioned in the context of this article:

this compound

N-isobutylhexanamide

N-Methoxy-N-methylhexanamide

N,N'-(Ethane-1,2-diyl)bis(this compound)

N-methylhexanoyl chloride

N,N'-Dimethylurea

Hexanoic acid

N-heterocyclic carbenes (NHCs)

Schiff bases

(R,Sp)-6-bromo-N-[1-[2-(diphenylphosphanyl)ferrocen-1-yl]ethyl]-N-methyl hexanamide (B146200)

Environmental Chemistry and Fate of N Methylhexanamide

Environmental Distribution and Persistence

Information regarding the specific environmental distribution and persistence of N-Methylhexanamide in various environmental compartments (e.g., soil, water, air) is limited in the readily available scientific literature. Generally, the environmental distribution of a chemical is influenced by factors such as its water solubility, vapor pressure, and its affinity for organic matter and soil particles, often quantified by parameters like the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc). Persistence, on the other hand, is determined by the compound's resistance to degradation processes, often expressed as a half-life in different environmental media. Without specific data for this compound, its environmental behavior can only be inferred from its chemical structure as a secondary amide.

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes, primarily driven by physical or chemical reactions such as photolysis and hydrolysis.

Photolysis is the degradation of a substance by light, typically ultraviolet (UV) radiation from sunlight. Direct photolysis occurs when a molecule directly absorbs light energy, leading to its decomposition. Indirect photolysis involves reactions with photochemically produced species, such as hydroxyl radicals. While studies have investigated the photolysis of related nitroso-amides cdnsciencepub.com, specific research detailing the direct photolytic degradation of this compound under environmental conditions is not extensively documented in the reviewed literature. The susceptibility of amides to photolysis can vary significantly based on their structure and the presence of chromophores.

Biotic Degradation (Biodegradation)

Biotic degradation, or biodegradation, is the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often a significant pathway for the removal of organic chemicals from the environment.

Microorganisms can degrade this compound through various metabolic processes. While specific microbial degradation pathways for this compound are not detailed in the provided search results, amides are generally biodegradable. The breakdown often initiates with enzymatic cleavage of the amide bond.

This compound serves as a substrate for enzymes classified as alkylamidases (EC 3.5.1.39), also systematically named This compound amidohydrolases wikipedia.orgqmul.ac.ukenzyme-database.org. These enzymes belong to the hydrolase class, specifically those acting on carbon-nitrogen bonds other than peptide bonds, particularly in linear amides wikipedia.orgqmul.ac.ukenzyme-database.org. The enzymatic reaction catalyzed by alkylamidases involves the hydrolysis of this compound in the presence of water, yielding hexanoate (B1226103) and methylamine (B109427) wikipedia.orgqmul.ac.uk.

Table 1: Enzymatic Hydrolysis of this compound

Enzyme NameEC NumberSubstratesProductsEnzyme Class
Alkylamidase / this compound amidohydrolase3.5.1.39This compound, H₂OHexanoate, MethylamineHydrolases (acting on C-N bonds other than peptide bonds, specifically in linear amides) wikipedia.orgqmul.ac.ukenzyme-database.org

These enzymes play a crucial role in the biodegradation of this compound, facilitating its conversion into simpler, more readily metabolized compounds. The presence and activity of these enzymes in microbial communities are key determinants of the compound's biodegradability.

Compound List:

this compound

Emerging Research Directions and Future Perspectives on N Methylhexanamide

Exploration of Unexplored Reactivity and Novel Transformations

The inherent stability of the amide bond, particularly in secondary amides like N-Methylhexanamide, presents both a challenge and an opportunity for chemical innovation. While primary and tertiary amides might exhibit different reactivity profiles solubilityofthings.com, secondary amides offer a unique balance of stability and potential for functionalization.

Emerging research is focused on unlocking new transformations for amides, which can be extrapolated to this compound. For instance, recent advancements in amide activation have shown that secondary amides, previously considered less reactive towards nucleophiles, can be transformed into highly reactive intermediates under specific conditions rsc.orgresearchgate.net. Methods involving triflic anhydride (B1165640) (Tf₂O) have demonstrated the ability to convert secondary amides into ketones via deaminative alkylation with organocerium reagents, offering a pathway to complex ketone synthesis that bypasses traditional multi-step routes researchgate.net. Furthermore, research into directed radical C–H functionalization has shown that amides can undergo selective functionalization at specific positions, such as γ and δ positions, through directed radical abstraction nih.gov. Applying these strategies to this compound could lead to novel routes for functionalizing the hexanoyl chain or the N-methyl group, creating more complex molecular architectures. The exploration of N-α C(sp³)–H functionalization using visible-light photocatalysis, although primarily focused on tertiary amides, opens avenues for secondary amides like this compound to participate in similar C–H activation chemistries rsc.org.

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of amides, including this compound, traditionally relies on stoichiometric activating agents, which generate significant waste and are often inefficient ucl.ac.ukcatalyticamidation.info. The drive towards green chemistry necessitates the development of more sustainable and efficient synthetic routes.

Catalytic methods for amide bond formation are a major focus of current research ucl.ac.ukcatalyticamidation.infosigmaaldrich.comorganic-chemistry.org. These include the use of boronic acids, boric acid derivatives, and various transition metal catalysts (e.g., ruthenium, zirconium) that promote direct amidation between carboxylic acids and amines, often with water as the only byproduct ucl.ac.uksigmaaldrich.comorganic-chemistry.orgrsc.org. These catalytic approaches aim to improve atom economy and reduce waste generation. Biocatalysis also presents a promising avenue, with enzymes like ATP-dependent amide bond synthetases (ABSs) showing potential for catalyzing amide formation under mild, aqueous conditions researchgate.netacs.orgukri.orgwhiterose.ac.uknih.gov. While these biocatalytic systems are often tailored for specific substrates, their broader application to molecules like this compound is an active area of development. Furthermore, the "borrowing hydrogen" catalysis, which utilizes alcohols as alkylating agents for amines and amides, offers a sustainable route by producing water as the sole byproduct and utilizing abundant starting materials researchgate.netnih.gov. Research into direct N-alkylation of amides with alcohols, or N-arylation using nickel-photoredox catalysis, could also provide more efficient and greener synthetic pathways for this compound and its derivatives escholarship.org.

Advanced Computational Modeling for Complex Systems Involving this compound

Computational chemistry plays a crucial role in understanding molecular behavior, predicting reactivity, and designing new synthetic strategies. For this compound, advanced computational modeling can elucidate its conformational preferences, electronic properties, and interactions within complex systems.

Density Functional Theory (DFT) calculations are widely used to study amide bond properties, including rotational barriers, electron distribution, and vibrational spectra nih.govnih.govresearchgate.netresearchgate.netarxiv.org. These studies can provide insights into the stability and reactivity of the amide linkage in this compound under various conditions. Molecular dynamics (MD) simulations are instrumental in understanding the dynamic behavior of amides in solution, their hydration patterns, and their interactions with other molecules or surfaces nih.govnih.govmdpi.comacs.org. For this compound, MD simulations could reveal how its alkyl chain influences solvation dynamics and aggregation behavior, which is relevant for applications in materials science or biological contexts acs.orgnih.gov. Furthermore, computational studies can model reaction mechanisms, predict transition states, and guide the design of catalysts for amide synthesis or functionalization, thereby accelerating the discovery of new transformations nih.govresearchgate.netarxiv.org. The investigation of hydrogen bonding and cooperativity in amide systems, often employing DFT, can also shed light on how this compound might interact in supramolecular assemblies or biological environments rsc.org.

Expanding Applications in Green Chemistry and Sustainable Technologies

The inherent properties of amides, such as their polarity and hydrogen-bonding capabilities, position them as potential candidates for applications in green chemistry and sustainable technologies.

N-alkyl amides, in general, have been explored for their self-assembly properties, leading to applications in supramolecular chemistry and materials science nih.govnist.gov. This compound, with its moderate chain length, could potentially be investigated for its ability to form micelles or other aggregates, influencing its utility in formulations or as a component in novel materials. The search for greener solvents also includes exploring amides, although this compound's specific properties in this regard would require further investigation. In catalysis, amides can sometimes act as ligands or directing groups, influencing the selectivity and efficiency of catalytic processes nih.govrsc.org. Research into the use of amides in directing C–H functionalization reactions, for example, highlights their potential as versatile tools in synthetic chemistry nih.gov. Furthermore, as biocatalytic methods for amide synthesis gain traction, the potential to synthesize this compound from renewable feedstocks using enzymatic processes aligns with the principles of sustainable technology development.

Integration of Analytical Techniques for In Situ Reaction Monitoring

The precise monitoring of chemical reactions is critical for optimizing yields, ensuring product quality, and understanding reaction kinetics. The integration of analytical techniques for in situ reaction monitoring of this compound synthesis or transformations offers significant advantages.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable for tracking the progress of reactions involving amides nih.govresearchgate.netnih.gov. In situ NMR, for instance, allows for real-time observation of spectral changes as reactants are consumed and products are formed, providing kinetic data and mechanistic insights without the need for sample withdrawal nih.govresearchgate.net. Similarly, in situ IR spectroscopy can monitor the disappearance of characteristic functional group vibrations (e.g., C=O, N-H) and the appearance of new ones, providing immediate feedback on reaction progress nih.govnih.gov. Process Analytical Technology (PAT) frameworks aim to integrate these techniques into manufacturing processes for real-time control and optimization. For this compound synthesis, implementing in situ monitoring could lead to more efficient process control, reduced batch times, and improved product consistency. Advanced techniques, such as Surface-Enhanced Raman Spectroscopy (SERS) coupled with electrochemistry, have even demonstrated the ability to monitor single-molecule chemical bond formation events in real-time, highlighting the cutting edge of reaction monitoring capabilities nih.govnsf.gov.

Q & A

Q. What are the primary methodologies for synthesizing N-methylhexanamide in laboratory settings?

this compound can be synthesized via nucleophilic acyl substitution or enzymatic hydrolysis. A validated protocol involves reacting hexanoyl chloride with methylamine under inert conditions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Enzymatic methods using alkylamidase (EC 3.5.1.39) can hydrolyze N-substituted amides, offering stereochemical control . Monitoring reaction progress via HPLC or titration ensures yield optimization.

Q. How can this compound be detected and quantified in complex biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is optimal. Use a C18 column (e.g., Agilent ZORBAX Eclipse Plus) and a mobile phase of methanol/water (70:30) with 0.1% formic acid. Quantify via external calibration curves validated against deuterated internal standards (e.g., D₃-N-methylhexanamide). Metabolomic workflows, as applied in tea plant studies, integrate MS/MS fragmentation for structural confirmation .

Q. What are the natural sources of this compound, and how are they isolated?

this compound occurs in Radix Ranunculi ternati and is isolated via ethanol extraction, followed by silica gel chromatography. Identification relies on NMR (¹H, ¹³C, DEPT-135) and comparison with spectral libraries (e.g., CD 3.0). Co-eluting compounds like β-D-glucose require orthogonal methods such as HSCCC (high-speed countercurrent chromatography) .

Advanced Research Questions

Q. How do genetic loci influence this compound biosynthesis in plant metabolomes?

Genome-wide association studies (GWAS) in Camellia sinensis link this compound to loci 7 and 10, which regulate amino acid metabolism. CRISPR-Cas9 knockout of candidate genes (e.g., CsAMT1) in model plants validates enzymatic roles. Metabolite-gene networks constructed via WGCNA (weighted gene co-expression network analysis) reveal epistatic interactions .

Q. What experimental designs resolve contradictions in enzymatic activity data for alkylamidase (EC 3.5.1.39)?

Conflicting substrate specificity reports (e.g., short-chain vs. long-chain amides) necessitate kinetic assays under standardized conditions (pH 7.4, 25°C). Measure Vmax and Km using stopped-flow spectrophotometry (monitoring methylamine release at 570 nm). Compare results across homologs (e.g., bacterial vs. plant alkylamidase) to identify structural determinants of activity .

Q. How does this compound stability vary between in vitro and in vivo systems?

In vitro stability studies (PBS buffer, 37°C) show a half-life of 12–24 hours, while in vivo (rat plasma) degradation occurs within 2–4 hours due to esterase activity. Use deuterium-labeled analogs to track metabolic fate via ¹H-NMR or isotope-ratio mass spectrometry. Microsomal incubation assays identify cytochrome P450 isoforms responsible for oxidation .

Q. What role does this compound play in cross-talk between primary and specialized metabolism?

In tea plants, this compound co-occurs with phenylpropanoids (e.g., N-feruloylglycine), suggesting synergistic roles in stress response. Dual-labeling experiments (¹³C-glucose/¹⁵N-methylamine) track carbon/nitrogen flux via GC-MS and MALDI-TOF imaging. Co-expression with MYB transcription factors implicates regulatory hubs .

Q. How can researchers address challenges in isolating high-purity this compound for structural studies?

Impurities from alkylamine byproducts require orthogonal purification: (1) ion-exchange chromatography (Dowex 50WX4, pH 6.0) to remove charged contaminants, (2) recrystallization from ethanol/water (1:3). Purity is confirmed by ≤0.5% residual solvents (GC-FID) and ≥98% enantiomeric excess (chiral HPLC, Chiralpak IA column) .

Q. What computational tools predict this compound-protein interactions in metabolic engineering?

Molecular docking (AutoDock Vina) with alkylamidase (PDB: 3Q7U) identifies binding residues (e.g., Ser-195, His-440). MD simulations (GROMACS, 100 ns) assess stability of enzyme-substrate complexes. QM/MM calculations (ORCA) model transition states for hydrolysis .

Q. How do environmental stressors alter this compound accumulation in plant tissues?

Drought and UV-B exposure upregulate this compound by 3–5 fold in Arabidopsis thaliana (RNA-seq PRJNA634229). Targeted metabolomics (MRM mode) and qRT-PCR of AtNMT1 (N-methyltransferase) confirm stress-linked biosynthesis. Field trials under controlled abiotic stresses (e.g., salinity gradients) correlate metabolite levels with phenotypic resilience .

Methodological Notes

  • Data Validation : Cross-reference spectral libraries (NIST Chemistry WebBook, CD 3.0) and synthetic standards to avoid misannotation .
  • Ethical Compliance : Adhere to ICH guidelines for in vivo studies, including animal welfare protocols and data transparency .
  • Contradiction Analysis : Apply triangulation (e.g., orthogonal assays, independent cohorts) to reconcile conflicting results, as emphasized in qualitative research frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.